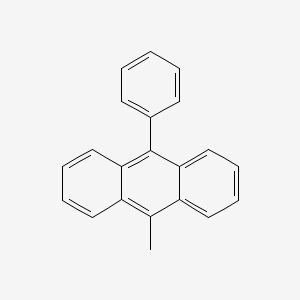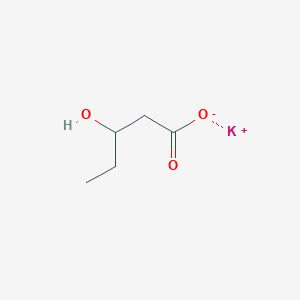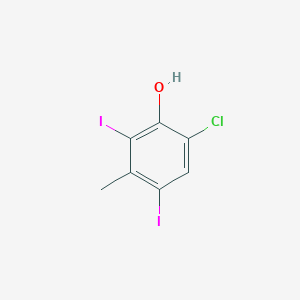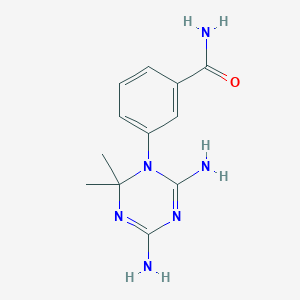
9-Methyl-10-phenylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-10-phenylanthracene is an organic compound belonging to the anthracene family, characterized by a methyl group at the 9th position and a phenyl group at the 10th position of the anthracene core. This compound is known for its photophysical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-10-phenylanthracene typically involves the Friedel-Crafts alkylation reaction. One common method includes the reaction of anthracene with methyl chloride and phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The crude product is purified using column chromatography, eluted with hexane and dichloromethane to yield a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-10-phenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert it to dihydroanthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitroanthracene and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
9-Methyl-10-phenylanthracene is widely used in scientific research due to its unique properties:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a fluorescent probe in photophysical studies.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in photodynamic therapy.
Wirkmechanismus
The mechanism of action of 9-Methyl-10-phenylanthracene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as fluorescence and electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs.
9-Methyl-10-methylene-9-phenyl-9,10-dihydrophenanthrene: Studied for its photophysical properties.
9-Phenylanthracene: Used in photophysical studies and as a precursor in organic synthesis.
Uniqueness
9-Methyl-10-phenylanthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its combination of a methyl and phenyl group at the 9th and 10th positions, respectively, makes it particularly useful in applications requiring high fluorescence and stability .
Eigenschaften
CAS-Nummer |
13425-08-6 |
|---|---|
Molekularformel |
C21H16 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
9-methyl-10-phenylanthracene |
InChI |
InChI=1S/C21H16/c1-15-17-11-5-7-13-19(17)21(16-9-3-2-4-10-16)20-14-8-6-12-18(15)20/h2-14H,1H3 |
InChI-Schlüssel |
SHHLOTNZRHOQKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)






![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)




![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)
